1,4,6,7,8-Pentachlorodibenzofuran
Overview
Description
1,4,6,7,8-Pentachlorodibenzofuran is a member of the polychlorinated dibenzofurans (PCDFs) family, which are organic compounds containing chlorine atoms attached to the dibenzofuran structure. These compounds are known for their persistence in the environment and potential toxic effects. This compound, in particular, is recognized for its high degree of chlorination, making it a significant compound in environmental and toxicological studies .
Preparation Methods
The synthesis of 1,4,6,7,8-Pentachlorodibenzofuran typically involves the chlorination of dibenzofuran under controlled conditions. This process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions, including temperature and duration, are carefully monitored to achieve the desired degree of chlorination .
Industrial production methods for polychlorinated dibenzofurans, including this compound, often involve the pyrolysis or incineration of chlorine-containing organic materials. This can occur in waste incineration plants or during the production of certain chemicals, where chlorine donors are present .
Chemical Reactions Analysis
1,4,6,7,8-Pentachlorodibenzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, often using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include chlorine gas, sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,4,6,7,8-Pentachlorodibenzofuran has several scientific research applications:
Environmental Chemistry: It is studied for its persistence and behavior in the environment, particularly in soil and water.
Toxicology: Research focuses on its toxic effects on living organisms, including its potential as a carcinogen.
Biological Studies: It is used to study the effects of chlorinated compounds on biological systems, including their interaction with cellular receptors.
Industrial Applications: The compound is relevant in the study of industrial processes that produce or release chlorinated organic compounds
Mechanism of Action
The mechanism of action of 1,4,6,7,8-Pentachlorodibenzofuran involves its binding to the aryl hydrocarbon receptor (AhR). This receptor is a transcription factor that regulates the expression of various genes involved in xenobiotic metabolism. Upon binding to AhR, the compound can induce the expression of cytochrome P450 enzymes, leading to various biochemical and toxicological effects .
Comparison with Similar Compounds
1,4,6,7,8-Pentachlorodibenzofuran is similar to other polychlorinated dibenzofurans, such as:
2,3,7,8-Tetrachlorodibenzofuran (TCDF): Known for its high toxicity and environmental persistence.
2,3,4,7,8-Pentachlorodibenzofuran (PeCDF): Exhibits similar toxicological properties and is often studied alongside this compound.
Hexachlorodibenzofurans: These compounds have varying degrees of chlorination and are studied for their toxic effects and environmental behavior
This compound is unique due to its specific chlorination pattern, which influences its chemical properties and interactions with biological systems.
Properties
IUPAC Name |
1,4,6,7,8-pentachlorodibenzofuran | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl5O/c13-5-1-2-6(14)12-8(5)4-3-7(15)9(16)10(17)11(4)18-12/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VANGHZRYKXDPRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C3=CC(=C(C(=C3O2)Cl)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20232548 | |
Record name | 1,4,6,7,8-Pentachlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20232548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83704-35-2 | |
Record name | 1,4,6,7,8-Pentachlorodibenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083704352 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4,6,7,8-Pentachlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20232548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4,6,7,8-PENTACHLORODIBENZOFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KE5XNK99QF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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